molecular formula C4H3BrFN3 B2976191 5-Bromo-2-fluoropyrimidin-4-amine CAS No. 2010226-91-0

5-Bromo-2-fluoropyrimidin-4-amine

Cat. No.: B2976191
CAS No.: 2010226-91-0
M. Wt: 191.991
InChI Key: VBXRJDWWNWLBIS-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C4H3BrFN3 and a molecular weight of 191.99 g/mol It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoropyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 2-fluoropyrimidin-4-amine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoropyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoropyrimidin-4-amine is primarily related to its ability to interact with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, pyrimidine derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoropyrimidin-4-amine is unique due to the presence of both bromine and fluorine atoms on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various complex molecules and enhance its reactivity in cross-coupling reactions compared to other halogenated pyrimidines.

Properties

IUPAC Name

5-bromo-2-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrFN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXRJDWWNWLBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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